molecular formula C14H18BrN3O2S B12229215 4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12229215
M. Wt: 372.28 g/mol
InChI Key: BBZXOHWJGDIVGQ-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a bromopyridine moiety and a thiomorpholine ring. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Formation of Thiomorpholine Ring: This could involve the reaction of a suitable precursor with sulfur-containing reagents.

    Coupling Reactions: Connecting the bromopyridine and thiomorpholine moieties through carbonylation and other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The bromine atom on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
  • 4-(5-Fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
  • 4-(5-Iodopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(5-Bromopyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C14H18BrN3O2S

Molecular Weight

372.28 g/mol

IUPAC Name

[4-(5-bromopyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H18BrN3O2S/c15-11-1-2-13(16-9-11)18-3-6-20-12(10-18)14(19)17-4-7-21-8-5-17/h1-2,9,12H,3-8,10H2

InChI Key

BBZXOHWJGDIVGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NC=C(C=C2)Br)C(=O)N3CCSCC3

Origin of Product

United States

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